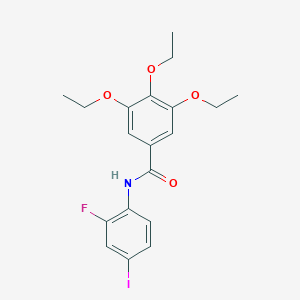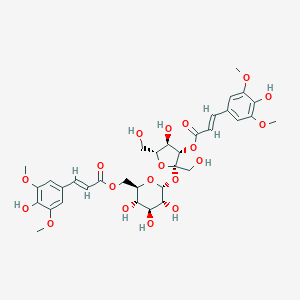
3,4,5-triethoxy-N-(2-fluoro-4-iodophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-triethoxy-N-(2-fluoro-4-iodophenyl)benzamide is a chemical compound with potential applications in scientific research. This compound is also known as FEPP and has been synthesized using various methods. The purpose of
作用機序
The mechanism of action of 3,4,5-triethoxy-N-(2-fluoro-4-iodophenyl)benzamide is not fully understood. However, it has been reported to inhibit the activity of histone deacetylase (HDAC), which plays a role in regulating gene expression. HDAC inhibitors have been shown to induce growth arrest, differentiation, and apoptosis in cancer cells. In addition, this compound has been reported to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial DNA replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4,5-triethoxy-N-(2-fluoro-4-iodophenyl)benzamide have been studied in vitro and in vivo. This compound has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to tumors. In addition, this compound has been reported to reduce bacterial growth and biofilm formation.
実験室実験の利点と制限
The advantages of using 3,4,5-triethoxy-N-(2-fluoro-4-iodophenyl)benzamide in lab experiments include its potential anticancer and antimicrobial activity, as well as its ability to inhibit HDAC and bacterial DNA gyrase. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for research on 3,4,5-triethoxy-N-(2-fluoro-4-iodophenyl)benzamide. One direction is to investigate its potential as a therapeutic agent for cancer and bacterial infections. Another direction is to study its mechanism of action and identify its molecular targets. Additionally, further studies are needed to determine its safety and efficacy in vivo and to optimize its chemical structure for improved activity and selectivity.
合成法
The synthesis of 3,4,5-triethoxy-N-(2-fluoro-4-iodophenyl)benzamide has been reported in the literature using different methods. One of the methods involves the reaction of 2-fluoro-4-iodoaniline with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-fluoro-4-iodoaniline with 3,4,5-triethoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
科学的研究の応用
3,4,5-triethoxy-N-(2-fluoro-4-iodophenyl)benzamide has potential applications in scientific research. This compound has been reported to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of tumor xenografts in mice. In addition, this compound has been reported to have antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
特性
製品名 |
3,4,5-triethoxy-N-(2-fluoro-4-iodophenyl)benzamide |
|---|---|
分子式 |
C19H21FINO4 |
分子量 |
473.3 g/mol |
IUPAC名 |
3,4,5-triethoxy-N-(2-fluoro-4-iodophenyl)benzamide |
InChI |
InChI=1S/C19H21FINO4/c1-4-24-16-9-12(10-17(25-5-2)18(16)26-6-3)19(23)22-15-8-7-13(21)11-14(15)20/h7-11H,4-6H2,1-3H3,(H,22,23) |
InChIキー |
CNADNQZPANDYRF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=C(C=C2)I)F |
正規SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=C(C=C2)I)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B236622.png)
![N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B236634.png)

![(1R,2S,3'R,4S,5'S,7S,8R,9S,12S,13S,16S,18S)-5'-Hydroxy-16-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]oxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one](/img/structure/B236647.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236649.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B236659.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236660.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236669.png)

